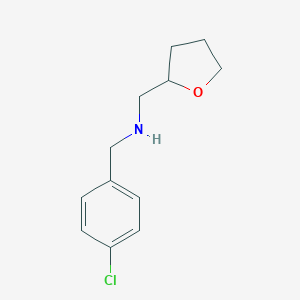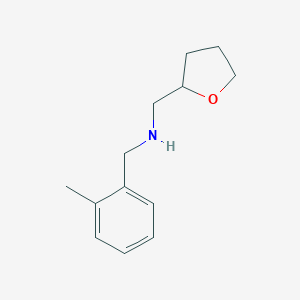![molecular formula C9H7F3N2O2 B185619 3-[(2,2,2-Trifluoroacetyl)amino]benzamide CAS No. 137084-97-0](/img/structure/B185619.png)
3-[(2,2,2-Trifluoroacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2,2-Trifluoroacetyl)amino]benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities.
作用机制
3-[(2,2,2-Trifluoroacetyl)amino]benzamide is known to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs are known to play a role in the regulation of gene expression, and their inhibition by 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to lead to changes in the expression of various genes. Sirtuins are a family of proteins that are involved in the regulation of various cellular processes such as DNA repair, metabolism, and aging. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to inhibit the activity of sirtuins, leading to changes in cellular metabolism and aging.
Biochemical and Physiological Effects:
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been shown to exhibit anti-viral properties by inhibiting the replication of various viruses.
实验室实验的优点和局限性
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound for scientific research. It is a small molecule that can easily penetrate cell membranes and reach its target enzymes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide also has some limitations. It is known to exhibit some toxicity at high concentrations, and its effects on different cell types and tissues are not well understood.
未来方向
There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide. One area of research is the development of more selective inhibitors of HDACs and sirtuins. Another area of research is the study of the effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on different cell types and tissues. It is also important to study the long-term effects of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide on cellular metabolism and aging. Finally, the potential use of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a therapeutic agent for various diseases such as cancer and viral infections should be explored.
Conclusion:
In conclusion, 3-[(2,2,2-Trifluoroacetyl)amino]benzamide is a small molecule that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has several advantages as a tool compound, but also has some limitations. There are several future directions for the study of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide, including the development of more selective inhibitors and the exploration of its potential therapeutic applications.
合成方法
3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be synthesized by reacting 3-aminobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 3-[(2,2,2-Trifluoroacetyl)amino]benzamide as a white crystalline solid with a melting point of 175-176°C. The purity of 3-[(2,2,2-Trifluoroacetyl)amino]benzamide can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 3-[(2,2,2-Trifluoroacetyl)amino]benzamide has been used as a tool compound to study the role of various enzymes and signaling pathways in different biological processes.
属性
CAS 编号 |
137084-97-0 |
|---|---|
分子式 |
C9H7F3N2O2 |
分子量 |
232.16 g/mol |
IUPAC 名称 |
3-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(16)14-6-3-1-2-5(4-6)7(13)15/h1-4H,(H2,13,15)(H,14,16) |
InChI 键 |
ZGDYDGJXCOFGJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)











![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)